molecular formula C18H14FN5O3S B11467439 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(furan-3-ylmethyl)acetamide

2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(furan-3-ylmethyl)acetamide

Cat. No.: B11467439
M. Wt: 399.4 g/mol
InChI Key: JMMMMFLDJAJGMC-UHFFFAOYSA-N
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Description

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(FURAN-3-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a][1,3,5]triazine core, a fluorophenyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(FURAN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a][1,3,5]triazine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(FURAN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the furan ring.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(FURAN-3-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(FURAN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a][1,3,5]triazine derivatives, such as:

  • 2-{[8-(4-CHLOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(FURAN-3-YL)METHYL]ACETAMIDE
  • 2-{[8-(4-METHOXYPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(FURAN-3-YL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(FURAN-3-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C18H14FN5O3S

Molecular Weight

399.4 g/mol

IUPAC Name

2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-(furan-3-ylmethyl)acetamide

InChI

InChI=1S/C18H14FN5O3S/c19-13-3-1-12(2-4-13)14-8-21-24-16(14)22-17(23-18(24)26)28-10-15(25)20-7-11-5-6-27-9-11/h1-6,8-9H,7,10H2,(H,20,25)(H,22,23,26)

InChI Key

JMMMMFLDJAJGMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCC4=COC=C4)F

Origin of Product

United States

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